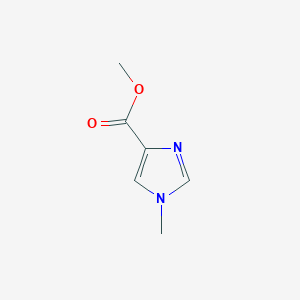
1-Ethyl-5,6-dimethylbenzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5,6-dimethylbenzimidazol-2-amine is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with ethyl and methyl substituents at specific positions.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-5,6-dimethylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has shown promise in biological studies, particularly as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5,6-dimethylbenzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features but lacking the ethyl substituent.
1-Ethylbenzimidazole: Similar to this compound but without the methyl groups at positions 5 and 6.
2-Aminobenzimidazole: Lacks the ethyl and methyl substituents but shares the core benzimidazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
15777-04-5 |
|---|---|
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
1-ethyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-4-14-10-6-8(3)7(2)5-9(10)13-11(14)12/h5-6H,4H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
UJCMZSWNOQDRJR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Kanonische SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Synonyme |
1H-Benzimidazol-2-amine,1-ethyl-5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B91884.png)
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)






